Patent-Specified Intermediate for Nonnatural Amino Acid Synthesis
In patented industrial processes for synthesizing nonnatural amino acids containing aromatic or heterocyclic terminal side chains, (2S,3R)-2-amino-3-(benzyloxy)butanoic acid is explicitly designated as the required starting material (intermediate of Formula III). The O-benzyl protecting group is essential for the subsequent coupling and deprotection sequence. In contrast, O-methyl-L-threonine is not cited in any comparable patent-specified process, rendering it functionally non-applicable for this established industrial pathway [1].
| Evidence Dimension | Patent-specified utility as intermediate in nonnatural amino acid synthesis |
|---|---|
| Target Compound Data | Designated intermediate in U.S. Patent 8,669,368 (Bristol-Myers Squibb) for synthesizing Formula I compounds |
| Comparator Or Baseline | O-Methyl-L-threonine: Not referenced in any corresponding patent for this synthetic route |
| Quantified Difference | Applicable vs. non-applicable (binary exclusion) |
| Conditions | Industrial-scale process for preparing nonnatural amino acids with aromatic/heterocyclic terminal side chains for pharmaceutical applications |
Why This Matters
Procurement of O-benzyl-L-threonine is mandatory for executing this specific, patented industrial synthetic route; O-methyl-L-threonine cannot serve as a substitute and would result in process failure.
- [1] Luo, L. et al., assignors to Bristol-Myers Squibb Company. (2014). Process for the preparation of compounds of formula I, including synthetic intermediates. U.S. Patent No. 8,669,368. View Source
